

# Unveiling the Architecture of the NVS-VHL720 Ternary Complex: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NVS-VHL720

Cat. No.: B12370099

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the structure and function of the **NVS-VHL720** ternary complex, a novel molecular glue degrader targeting cysteine dioxygenase 1 (CDO1) for proteasomal degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

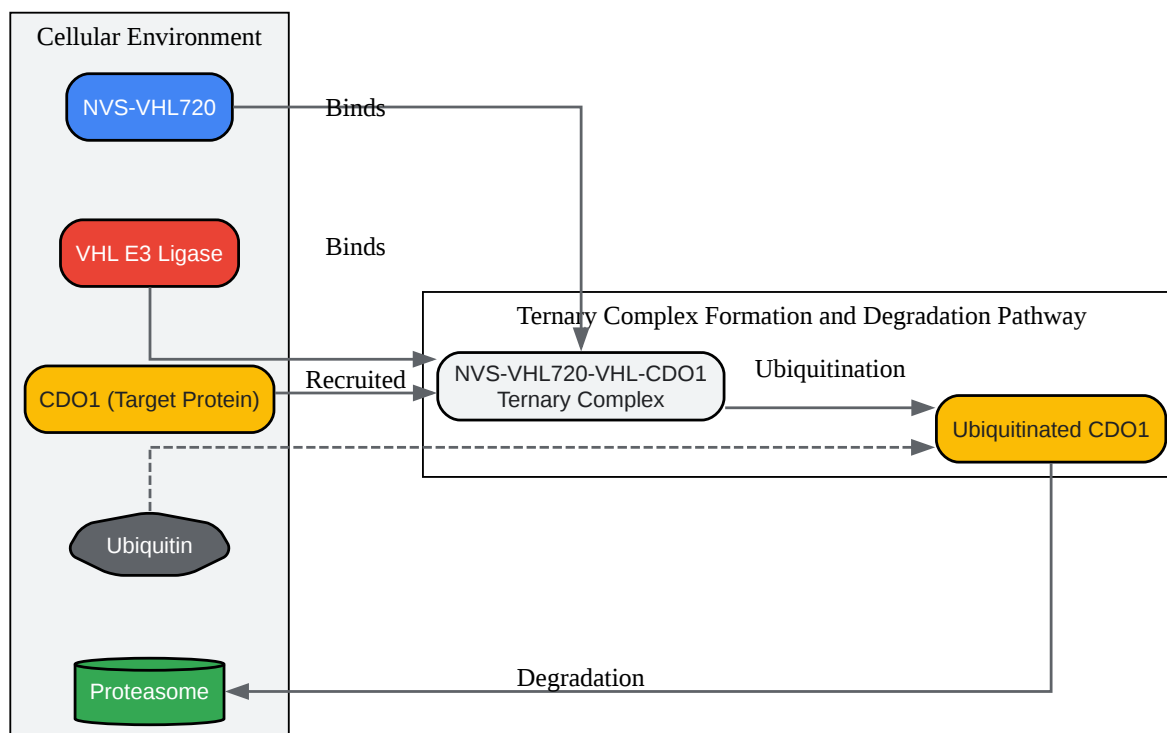
## Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glue degraders represent a class of small molecules that induce the degradation of a target protein by promoting its interaction with an E3 ubiquitin ligase. **NVS-VHL720** is a first-in-class molecular glue that co-opts the Von Hippel-Lindau (VHL) E3 ligase to selectively degrade CDO1, a protein implicated in various cellular processes. This guide elucidates the structural basis of this induced interaction and the key molecular determinants driving the formation and stability of the **NVS-VHL720**-VHL-CDO1 ternary complex.

## Mechanism of Action

**NVS-VHL720** functions by inducing a novel protein-protein interface between VHL and CDO1. The molecule binds to the substrate recognition pocket of VHL and, in doing so, creates a composite surface that is recognized by CDO1. This leads to the formation of a stable ternary

complex, which subsequently triggers the ubiquitination of CDO1 by the VHL E3 ligase complex and its subsequent degradation by the proteasome.



[Click to download full resolution via product page](#)

**Figure 1: NVS-VHL720 mediated degradation of CDO1.**

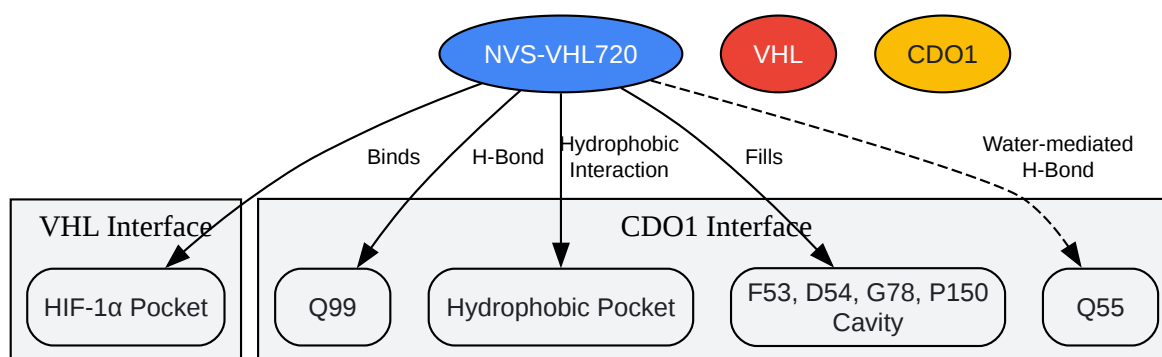
## Structural Insights into the Ternary Complex

The high-resolution crystal structure of the **NVS-VHL720**-VHL-CDO1 ternary complex reveals the precise molecular interactions that underpin its formation and stability. The structure was determined for a close analog of **NVS-VHL720** (compound 4) and an optimized version (compound 8) in complex with VHL and CDO1, with Protein Data Bank (PDB) accession codes 8VLB and 8VL9, respectively.<sup>[1][2]</sup>

The **NVS-VHL720** molecule sits in the HIF-1 $\alpha$  binding pocket of VHL, with its tert-butyl group solvent-exposed. This exposed moiety, in conjunction with adjacent residues on the VHL surface, forms a neo-interface that is recognized by a shallow pocket on the surface of CDO1.

Key molecular interactions include:

- **Hydrogen Bonds:** A critical hydrogen bond is formed between the **NVS-VHL720** molecule and Q99 of CDO1.[1]
- **Hydrophobic Interactions:** The tert-butyl group of **NVS-VHL720** is nestled into a hydrophobic pocket on CDO1, with key contacts to surrounding residues.[1] The naphthalene moiety of the molecule fills a cavity on the CDO1 surface, bounded by residues F53, D54, G78, and P150.[1]
- **Water-Mediated Interactions:** A water-mediated hydrogen bond is observed between the pyrazole group of the degrader and Q55 of CDO1.[1]



[Click to download full resolution via product page](#)

**Figure 2:** Key molecular interactions in the ternary complex.

## Quantitative Binding and Degradation Data

The affinity and efficacy of **NVS-VHL720** have been characterized through various biophysical and cellular assays. The following tables summarize the key quantitative data.

Parameter	Value	Method	Reference
Binary Binding (NVS-VHL720 to VHL)			
KD	72 nM	Surface Plasmon Resonance (SPR)	--INVALID-LINK--
Ternary Complex Formation (CDO1 Recruitment)			
AC50	71 nM	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	--INVALID-LINK--
Cellular Degradation of CDO1			
absDC50	8 nM	HiBiT Assay (HEK293T cells)	--INVALID-LINK--
Max Degradation	98%	HiBiT Assay (HEK293T cells)	--INVALID-LINK--

**Table 1:** Quantitative data for **NVS-VHL720** activity.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

### Surface Plasmon Resonance (SPR)

SPR analysis was performed to determine the binding affinity of **NVS-VHL720** to the VHL complex.

- Instrumentation: Biacore T200 or similar.

- Immobilization: Biotinylated VHL-ElonginC-ElonginB (VCB) complex was immobilized on a streptavidin-coated sensor chip.
- Analyte: A dilution series of **NVS-VHL720** in a suitable running buffer (e.g., HBS-EP+ buffer) was injected over the sensor surface.
- Data Analysis: Sensorgrams were fitted to a 1:1 binding model to determine the association rate ( $k_a$ ), dissociation rate ( $k_d$ ), and the equilibrium dissociation constant ( $K_D$ ).

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

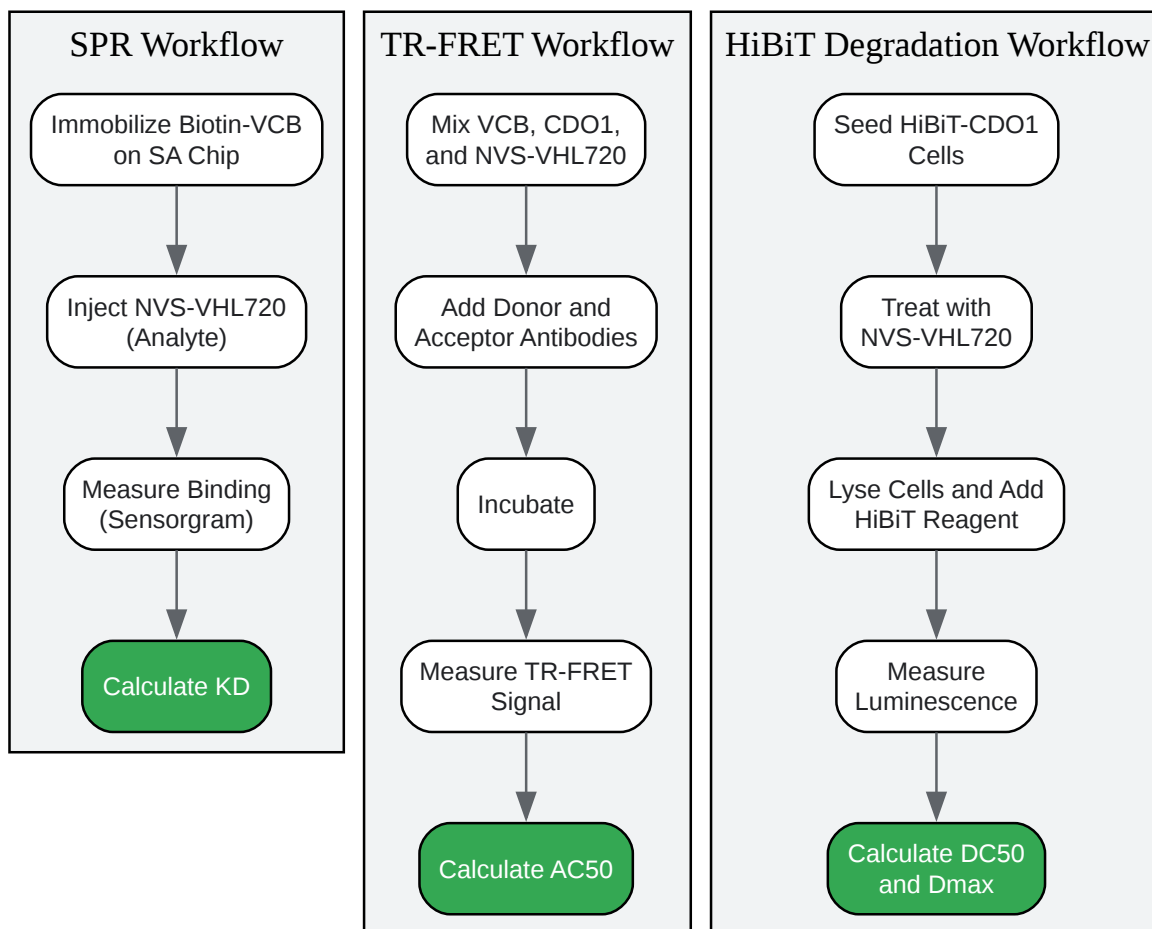
A TR-FRET assay was used to measure the **NVS-VHL720**-induced proximity of VHL and CDO1.

- Reagents:
  - Tagged VCB complex (e.g., His-tagged) and tagged CDO1 (e.g., FLAG-tagged).
  - Lanthanide-labeled anti-tag antibody (donor, e.g., anti-His-Europium).
  - Fluorescently labeled anti-tag antibody (acceptor, e.g., anti-FLAG-APC).
  - **NVS-VHL720** dilution series.
- Procedure:
  - Incubate the VCB complex, CDO1, and the **NVS-VHL720** dilution series in an appropriate assay buffer.
  - Add the donor and acceptor antibody pair.
  - Incubate to allow for complex formation and antibody binding.
  - Measure the TR-FRET signal (emission at two wavelengths after excitation of the donor).
- Data Analysis: The ratio of acceptor to donor emission is calculated and plotted against the **NVS-VHL720** concentration to determine the AC50 value.

## HiBiT Cellular Degradation Assay

The degradation of CDO1 in cells was quantified using the Nano-Glo® HiBiT lytic detection system.

- Cell Line: HEK293T cells endogenously expressing HiBiT-tagged CDO1.
- Procedure:
  - Seed the cells in a multi-well plate.
  - Treat the cells with a dilution series of **NVS-VHL720** for a specified time (e.g., 24 hours).
  - Lyse the cells and add the Nano-Glo® HiBiT lytic reagent containing the LgBiT protein and substrate.
  - Measure the luminescence signal.
- Data Analysis: The luminescence signal, which is proportional to the amount of HiBiT-CDO1, is plotted against the **NVS-VHL720** concentration. The data is fitted to a dose-response curve to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).



[Click to download full resolution via product page](#)

**Figure 3:** Experimental workflows for key assays.

## Conclusion

This technical guide has provided a comprehensive overview of the structure and function of the **NVS-VHL720** ternary complex. The detailed structural information, quantitative binding and degradation data, and experimental protocols offer a valuable resource for the scientific community. The elucidation of the **NVS-VHL720** mechanism of action provides a blueprint for the rational design of novel molecular glue degraders targeting other proteins of therapeutic interest. Further research building upon these findings will undoubtedly accelerate the development of this exciting new class of medicines.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [Unveiling the Architecture of the NVS-VHL720 Ternary Complex: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12370099#structure-of-nvs-vhl720-ternary-complex\]](https://www.benchchem.com/product/b12370099#structure-of-nvs-vhl720-ternary-complex)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)